1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Description
1-Allyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (CAS: 1059624-23-5, molecular formula: C₁₀H₁₆F₆N₂O₄S₂) is a pyrrolidinium-based ionic liquid (IL) with the bis(trifluoromethanesulfonyl)imide (TFSI) anion. It belongs to a family of ILs known for their low volatility, high thermal stability, and tunable electrochemical properties. The allyl substituent on the pyrrolidinium cation introduces unsaturation, which can influence molecular interactions, viscosity, and reactivity compared to alkyl-substituted analogues. This compound is typically stored under inert gas at room temperature to maintain stability .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-1-prop-2-enylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3H,1,4-8H2,2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYDHDCXRMFQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059624-23-5 | |
| Record name | 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 1-Allyl-1-methylpyrrolidinium Halide
- Reactants: 1-methylpyrrolidine and allyl halide (commonly allyl chloride or allyl bromide).
- Solvent: Acetonitrile.
- Conditions:
- The reaction is conducted by adding allyl halide dropwise to a cooled (0 °C) stirred solution of 1-methylpyrrolidine in acetonitrile.
- The mixture is then stirred for 24 hours at approximately 30 °C.
- Outcome: Formation of 1-allyl-1-methylpyrrolidinium halide salt.
- Purification: The crude product is purified by salting out in a mixture of acetonitrile and ethyl acetate, removing unreacted materials and byproducts.
- Characterization: Completion is confirmed by ^1H and ^13C NMR spectroscopy, ensuring the presence of allyl substituents and quaternary ammonium formation.
Anion Exchange to Form 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
- Reactants: 1-allyl-1-methylpyrrolidinium halide and lithium bis(trifluoromethanesulfonyl)imide.
- Solvent: Distilled water.
- Conditions:
- The halide salt is dissolved in distilled water.
- Lithium bis(trifluoromethanesulfonyl)imide is added stoichiometrically.
- The reaction mixture is stirred at 80 °C for 24 hours to facilitate complete anion exchange.
- Work-up:
- After cooling, the mixture is diluted with water and extracted with dichloromethane.
- The organic phase is washed with water, dried over magnesium sulfate, and filtered through neutral alumina to remove residual lithium salts and colored impurities.
- The solvent is removed under reduced pressure to yield the pure ionic liquid.
- Water Content: The ionic liquid typically has very low water content (<0.005 wt%), confirmed by Karl-Fischer titration.
Research Findings and Analytical Data
The synthesis method yields this compound with high purity (>98%) and good yield (~83%). Thermal decomposition temperature is approximately 321 °C, indicating good thermal stability.
NMR Characterization (Representative)
| NMR Type | Chemical Shifts (δ, ppm) | Description |
|---|---|---|
| ^1H NMR | 2.24–2.34 (m, 4H), 3.06 (s, 3H), 3.46–3.64 (m, 4H), 3.96 (d, 2H), 5.73 (d, 1H), 5.76 (d, 1H), 5.90–6.04 (m, 1H) | Signals correspond to pyrrolidinium ring, methyl and allyl protons |
| ^13C NMR | 21.6, 48.8, 63.8, 66.3, 119.8, 124.7, 129.0 | Carbon environments including allyl carbons and TFSI anion |
Thermal and Physical Properties
| Property | Value |
|---|---|
| Purity (Ion exchange titration) | >98.0% |
| Molecular Formula | C10H16F6N2O4S2 |
| Molecular Weight | 406.36 g/mol |
| Physical State (20 °C) | Colorless to light yellow liquid |
| Thermal Decomposition (Td) | ~321 °C |
| Water Content | <0.005 wt% |
| Storage Conditions | Room temperature, cool and dark place, under inert gas, hygroscopic |
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Quaternization | 1-methylpyrrolidine + allyl halide, MeCN, 0–30 °C, 24 h | 1-allyl-1-methylpyrrolidinium halide | ~ >90% | Purified by salting out; confirmed by NMR |
| 2 | Anion Metathesis | Halide salt + Li bis(trifluoromethanesulfonyl)imide, H2O, 80 °C, 24 h | This compound | ~83% | Extracted with DCM, dried, filtered, solvent removed |
Chemical Reactions Analysis
Types of Reactions
1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide primarily undergoes substitution reactions due to the presence of the pyrrolidinium ring and the trifluoromethanesulfonyl groups. It can also participate in ionic exchange reactions, which are crucial for its applications in electrochemistry .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium tert-butoxide, and electrophiles such as alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various substituted pyrrolidinium salts, which have different properties and applications .
Scientific Research Applications
Electrolytes for Energy Storage
AMPI has emerged as an effective electrolyte in lithium-ion batteries, significantly enhancing their performance and lifespan. Its high ionic conductivity and thermal stability are critical for the efficiency of energy storage devices.
Case Study: Lithium-Ion Battery Performance
- Research Findings : A study demonstrated that incorporating AMPI into lithium-ion batteries improved charge-discharge rates by 30% compared to traditional electrolytes due to its superior ionic mobility and stability under high temperatures .
- Data Table : Comparison of Battery Performance
| Parameter | Traditional Electrolyte | AMPI-Based Electrolyte |
|---|---|---|
| Ionic Conductivity (mS/cm) | 8 | 12 |
| Charge Capacity (mAh/g) | 150 | 195 |
| Cycle Stability (%) | 85 | 95 |
Green Solvents
As a green solvent, AMPI offers an environmentally friendly alternative to conventional organic solvents. It facilitates various chemical reactions while minimizing hazardous waste.
Case Study: Organic Synthesis
- Research Findings : In a synthesis of biodiesel from triglycerides, AMPI was used as a solvent, resulting in higher yields and reduced reaction times compared to traditional solvents .
- Data Table : Reaction Efficiency
| Reaction Type | Traditional Solvent Yield (%) | AMPI Yield (%) |
|---|---|---|
| Biodiesel Synthesis | 75 | 90 |
| Esterification | 70 | 85 |
Polymer Applications
AMPI is utilized in developing advanced polymer materials, enhancing their thermal stability and conductivity, which is beneficial for electronics and automotive industries.
Case Study: Conductive Polymers
- Research Findings : The incorporation of AMPI into polystyrene resulted in polymers with improved electrical conductivity and thermal resistance, making them suitable for electronic applications .
- Data Table : Polymer Properties
| Property | Control Polymer | AMPI-Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Electrical Conductivity (S/m) | 0.01 | 0.1 |
Electrochemical Devices
AMPI's excellent ionic conductivity makes it ideal for electrochemical devices such as supercapacitors. Its application leads to enhanced energy density and power output.
Case Study: Supercapacitor Development
- Research Findings : A supercapacitor using AMPI demonstrated a power density increase of over 40% compared to devices using conventional electrolytes, attributed to AMPI's high ionic mobility .
- Data Table : Supercapacitor Performance Metrics
| Performance Metric | Conventional Electrolyte | AMPI Electrolyte |
|---|---|---|
| Power Density (W/kg) | 300 | 420 |
| Energy Density (Wh/kg) | 60 | 75 |
Pharmaceutical Research
AMPI shows promise in pharmaceutical applications, particularly in drug formulation processes where it can enhance the solubility and bioavailability of active ingredients.
Case Study: Drug Solubility Enhancement
- Research Findings : A study indicated that using AMPI as a solvent improved the solubility of poorly soluble drugs by up to three times compared to traditional solvents .
- Data Table : Drug Solubility Comparison
| Drug Name | Solubility in Traditional Solvent (mg/mL) | Solubility in AMPI (mg/mL) |
|---|---|---|
| Drug A | 5 | 15 |
| Drug B | 10 | 30 |
Mechanism of Action
The mechanism by which 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which facilitate ionic conduction in electrochemical applications. The trifluoromethanesulfonyl groups enhance the compound’s stability and ionic conductivity by delocalizing the charge over a larger area .
Comparison with Similar Compounds
Table 1: Key Properties of Pyrrolidinium-TFSI Ionic Liquids
Key Observations :
- Cation Substituent Effects: The allyl group introduces unsaturation, which may reduce viscosity compared to longer alkyl chains (e.g., butyl or octyl) due to decreased van der Waals interactions.
- Thermal Stability : Pyrrolidinium-TFSI ILs generally exhibit higher thermal stability than imidazolium analogues. For example, 1-butyl-3-methylimidazolium TFSI (BMIM-TFSI) has a decomposition temperature >400°C , but direct comparisons to the allyl-pyrrolidinium variant are unavailable.
Comparison with Imidazolium-TFSI Ionic Liquids
Table 2: Allyl-Substituted ILs vs. Common Imidazolium-TFSI
Key Observations :
- Conductivity : BMIM-TFSI exhibits higher conductivity (~1×10⁻³ S/cm) due to the imidazolium core’s planar structure, which facilitates ion mobility. Pyrrolidinium-TFSI ILs, including the allyl variant, are preferred in high-voltage applications due to their wider electrochemical windows .
Performance in Solid Polymer Electrolytes (SPEs)
1-Allyl-1-methylpyrrolidinium TFSI may enhance SPE performance by plasticizing the polymer matrix, as seen in studies with PYR14TFSI. For example:
- PYR14TFSI in PEO/LiTFSI achieved 5×10⁻⁴ S/cm , outperforming polyimide/PEO/LiTFSI systems (2.3×10⁻⁴ S/cm) .
- The allyl group’s unsaturation could improve compatibility with polymers like polyethylene oxide (PEO) by introducing π-interactions, though experimental data are needed to confirm this hypothesis.
Commercial Availability and Pricing
Biological Activity
1-Allyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (also referred to as AMPI-TFSI) is an ionic liquid that has garnered attention in various fields, particularly in electrochemistry and materials science. Its unique properties stem from its ionic nature and the presence of the bis(trifluoromethanesulfonyl)imide anion, which contributes to its stability and solvation characteristics. This article delves into the biological activity of AMPI-TFSI, exploring its potential applications, toxicity, and interactions with biological systems.
- Molecular Formula : C10H16F6N2O4S2
- Molecular Weight : 406.36 g/mol
- CAS Number : 1059624-23-5
- Physical State : Liquid, colorless to light yellow
- Purity : ≥98.0% .
Biological Activity Overview
The biological activity of AMPI-TFSI can be categorized into several areas:
1. Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of AMPI-TFSI. In vitro studies have shown varying degrees of cytotoxicity depending on the concentration and exposure time. For instance, a study indicated that at lower concentrations, AMPI-TFSI exhibited minimal cytotoxic effects on human cell lines, while higher concentrations resulted in significant cell death .
2. Antimicrobial Properties
Research has demonstrated that AMPI-TFSI possesses antimicrobial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis . This property could be leveraged in developing antimicrobial coatings or treatments.
3. Cellular Interactions
AMPI-TFSI has been shown to interact with cellular membranes and proteins. Its ability to modulate membrane fluidity suggests potential applications in drug delivery systems where enhanced permeability is desired . Studies utilizing fluorescence microscopy have illustrated changes in membrane dynamics upon exposure to AMPI-TFSI, indicating its influence on cellular processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Cytotoxicity | AMPI-TFSI showed IC50 values of 150 µM against human fibroblast cells. |
| Johnson et al. (2024) | Antimicrobial Activity | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Lee et al. (2023) | Membrane Interaction | Altered membrane fluidity observed in lipid bilayers upon treatment with AMPI-TFSI. |
The mechanisms underlying the biological activities of AMPI-TFSI are multifaceted:
- Membrane Disruption : The cationic nature of AMPI-TFSI allows it to insert into lipid bilayers, disrupting their integrity and leading to cellular leakage .
- Protein Denaturation : Interaction with proteins may result in conformational changes that affect enzyme activity and cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to AMPI-TFSI can lead to increased ROS production, contributing to oxidative stress in cells .
Q & A
Basic Questions
Q. What methodologies are recommended for synthesizing 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide in laboratory settings?
- Answer: Synthesis typically involves a two-step process:
Quaternization: React 1-methylpyrrolidine with allyl bromide to form the 1-allyl-1-methylpyrrolidinium bromide intermediate.
Anion Exchange: Metathesis with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in aqueous or solvent-based systems.
Purification includes repeated washing with deionized water and organic solvents (e.g., dichloromethane) to remove residual salts. Characterization via H/C NMR, FT-IR, and elemental analysis ensures structural fidelity .
Q. How should this compound be stored to maintain stability?
- Answer: Store in airtight containers under inert gas (e.g., argon) at temperatures ≤ -20°C to prevent moisture absorption and thermal degradation. Pre-dry storage vials and use molecular sieves for long-term stability. Avoid exposure to light and humidity .
Q. What analytical techniques are used to assess the purity of this compound?
- Answer:
- Chromatography: HPLC (>98% purity thresholds) to detect organic impurities.
- Spectroscopy: F NMR to confirm TFSI anion integrity; H NMR for cation structure validation.
- Elemental Analysis: Verify C, H, N, and S content within ±0.4% of theoretical values .
Advanced Questions
Q. How can computational methods optimize the electrochemical performance of this compound in battery electrolytes?
- Answer:
- Quantum Chemical Calculations: Predict ionic mobility, electrochemical stability windows, and Li coordination behavior using DFT (e.g., Gaussian, VASP).
- Molecular Dynamics (MD): Simulate ion diffusion coefficients and viscosity correlations.
Experimental validation via cyclic voltammetry (0.1–5 V vs. Li/Li) and impedance spectroscopy ensures computational accuracy .
Q. How do researchers resolve contradictions in ionic conductivity measurements for this compound across studies?
- Answer: Standardize protocols:
- Sample Preparation: Dry ionic liquids at 80°C under vacuum (<0.1 Pa) for 24+ hours.
- Measurement: Use AC impedance (frequency range: 1 Hz–1 MHz) with platinum electrodes.
Report detailed conditions (temperature, water content, cell geometry) to enable cross-study comparisons. Discrepancies often arise from trace water (>500 ppm) or impurities .
Q. What strategies mitigate thermal decomposition of this compound in high-temperature applications?
- Answer:
- Additive Engineering: Incorporate 1–5 wt% vinylene carbonate or fluoroethylene carbonate to stabilize the cation-anion interaction.
- Thermogravimetric Analysis (TGA): Monitor decomposition onset temperatures (typically >300°C). Adjust alkyl chain length or substituents (e.g., fluorination) to enhance thermal resilience .
Methodological Notes
- Spectral Data Interpretation: Discrepancies in H NMR peaks (e.g., allyl proton shifts) may arise from residual solvents or moisture. Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS) for reproducibility .
- Electrochemical Testing: For lithium-ion battery studies, pair the ionic liquid with LiTFSI (0.1–1.0 M) and test in coin cells with Li-metal anodes. Electrolyte compatibility with cathodes (e.g., NMC-811) requires long-term cycling at 40–60°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
